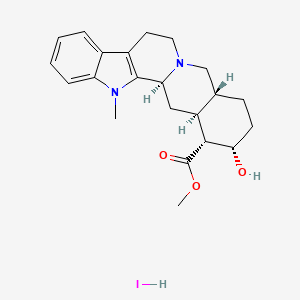

1-Methylyohimbine

Description

Properties

IUPAC Name |

methyl (1S,15R,18S,19R,20S)-18-hydroxy-3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3.HI/c1-23-17-6-4-3-5-14(17)15-9-10-24-12-13-7-8-19(25)20(22(26)27-2)16(13)11-18(24)21(15)23;/h3-6,13,16,18-20,25H,7-12H2,1-2H3;1H/t13-,16-,18-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMMXLIYALYDFB-HXBJQTCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C4CC5C(CCC(C5C(=O)OC)O)CN4CC3.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=C1[C@@H]4C[C@H]5[C@@H](CC[C@@H]([C@@H]5C(=O)OC)O)CN4CC3.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964791 | |

| Record name | Methyl 17-hydroxy-1-methylyohimban-16-carboxylate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5057-80-7 | |

| Record name | Yohimban-16-carboxylic acid, 17-hydroxy-1-methyl-, methyl ester, monohydriodide, (16α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylyohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 17-hydroxy-1-methylyohimban-16-carboxylate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Characterization of 1 Methylyohimbine from Natural Sources

The journey of a natural product from its biological origin to a laboratory bench is a meticulous process involving discovery, extraction, and isolation. The investigation into 1-Methylyohimbine follows this well-trodden path.

Amsonia elliptica as a Source Organism

The plant genus Amsonia, belonging to the Apocynaceae family, is a known producer of a wide array of indole (B1671886) alkaloids. Several species within this genus have been investigated for their chemical constituents, revealing a rich diversity of these nitrogen-containing compounds. Notably, Amsonia elliptica has been identified as a source of yohimbine-type alkaloids, making it a prime candidate for the isolation of derivatives such as this compound. While direct isolation of this compound from Amsonia elliptica is not extensively documented in readily available literature, the established presence of its parent compound, yohimbine (B192690), and related stereoisomers like β-yohimbine in this plant provides a strong rationale for its potential existence. thieme-connect.com The biosynthesis of these alkaloids within the plant often involves enzymatic reactions, including methylation, which could lead to the formation of this compound.

Other plant species known to produce yohimbine and its derivatives, such as those from the Rauwolfia and Pausinystalia genera, also represent potential, though less explored, sources of this compound. nih.gov

Methodologies for Natural Product Extraction

The extraction of alkaloids from plant material is a fundamental step in their isolation. The process typically begins with the collection and drying of the plant material, which is then ground into a fine powder to increase the surface area for solvent extraction.

A common method for extracting alkaloids involves an acid-base extraction technique. The powdered plant material is first treated with a dilute acid, which protonates the basic nitrogen atoms of the alkaloids, forming their corresponding salts. These alkaloid salts are generally soluble in water or aqueous alcohol. The acidic extract is then filtered to remove the solid plant debris. Subsequently, the acidic solution is made alkaline by the addition of a base, such as ammonia. This deprotonates the alkaloid salts, converting them back into their free base form, which is typically less soluble in water but soluble in organic solvents. The free base alkaloids are then extracted from the aqueous solution using an immiscible organic solvent like chloroform (B151607) or dichloromethane. This process effectively separates the alkaloids from other plant constituents.

The resulting crude alkaloid extract is a complex mixture of different alkaloids and other lipophilic compounds. This mixture then requires further purification to isolate the individual target compounds.

Spectroscopic and Chromatographic Approaches for Structural Elucidation

Once a crude extract is obtained, the challenging task of separating and identifying the individual components begins. This is achieved through a combination of chromatographic and spectroscopic techniques.

Advanced Spectroscopic Techniques for Indole Alkaloid Characterization

The unambiguous determination of the structure of a complex molecule like this compound relies heavily on a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) : This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR) : This provides information about the different types of carbon atoms in the molecule.

2D NMR Techniques :

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

Mass Spectrometry (MS) is another indispensable tool that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide valuable clues about the structure of the molecule. researchgate.netnih.gov

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.48 (d, J = 7.6 Hz, 1H), 7.29 (d, J = 8.1 Hz, 1H), 7.11 (t, J = 7.7 Hz, 1H), 7.06 (t, J = 7.5 Hz, 1H), 4.25 (s, 1H), 3.75 (s, 3H), 3.72 (s, 3H), 3.40 (dd, J = 11.2, 4.6 Hz, 1H), 3.05-2.95 (m, 2H), 2.75-2.65 (m, 1H), 2.50-2.40 (m, 1H), 2.35-2.25 (m, 2H), 2.15-2.05 (m, 1H), 1.95-1.85 (m, 1H), 1.65-1.55 (m, 1H), 1.50-1.40 (m, 2H), 1.35-1.25 (m, 1H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 175.7, 137.9, 134.5, 127.5, 121.3, 119.3, 118.0, 108.9, 106.2, 66.8, 60.0, 52.8, 52.1, 40.8, 38.6, 34.9, 33.7, 31.8, 23.3, 21.6 |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ Calculated for C₂₂H₂₉N₂O₃: 369.2178; Found: 369.2173 |

The NMR data presented here is based on synthetic this compound and serves as a reference for its characterization.

Chromatographic Separation in Natural Product Isolation

Chromatography is a powerful set of techniques used to separate the components of a mixture. For the isolation of alkaloids like this compound from a crude plant extract, a multi-step chromatographic approach is typically employed.

Column Chromatography is often the first step in the purification process. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient chromatographic technique used for the final purification of compounds. It utilizes high pressure to force the solvent through a column with very fine particles, resulting in high-resolution separations. Different types of HPLC columns can be used, such as normal-phase, reverse-phase, or ion-exchange columns, depending on the properties of the compounds to be separated. For yohimbine-type alkaloids, reverse-phase HPLC is commonly used.

| Chromatographic Techniques for Indole Alkaloid Separation | |

| Technique | Typical Application in this compound Isolation |

| Column Chromatography | Initial fractionation of the crude alkaloid extract using a silica gel stationary phase and a gradient of organic solvents (e.g., hexane, ethyl acetate (B1210297), methanol). |

| Preparative Thin-Layer Chromatography (PTLC) | Further separation of fractions obtained from column chromatography. |

| High-Performance Liquid Chromatography (HPLC) | Final purification of this compound to obtain a pure compound. A C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and water (often with an acid modifier like formic acid) is a common choice. |

Synthetic Methodologies and Chemical Derivatization of 1 Methylyohimbine

Total Synthesis Routes for Yohimbine (B192690) Scaffolds

While a direct total synthesis of 1-methylyohimbine is not prevalent, the construction of the core yohimbane skeleton is a significant area of research in organic chemistry. These synthetic strategies provide the foundation upon which this compound can be conceptually derived, typically through a final N-methylation step.

Investigation of Organocatalytic Asymmetric Synthesis

The enantioselective synthesis of the yohimbine framework has been a key focus, aiming to control the compound's complex stereochemistry. Organocatalysis has emerged as a powerful tool in this endeavor. A notable strategy involves the use of a highly enantioselective thiourea-catalyzed acyl-Pictet-Spengler reaction to establish the absolute configuration of the tetracyclic core. wikipedia.orgpitt.edu In this approach, tryptamine (B22526) and a suitable aldehyde partner undergo cyclization in the presence of a chiral thiourea (B124793) catalyst, yielding the tetrahydro-β-carboline structure with high enantiomeric excess. wikipedia.org Subsequent transformations, including an intramolecular Diels-Alder reaction, can then be employed to construct the remaining rings of the yohimbane skeleton. wikipedia.org

Another organocatalytic approach involves an enantioselective Michael-Michael-Mannich-reduction-amidation-Bischler-Napieralski-reduction sequence to construct pentacyclic yohimbane analogues with high diastereoselectivity and enantioselectivity. acs.orgnih.gov This multi-step cascade generates five new bonds and five stereocenters in a controlled manner.

Development of One-Pot Synthesis Strategies

Furthermore, pot-economic strategies have been employed in the enantioselective synthesis of yohimbine analogues, where a seven-step reaction sequence can be conducted as a one-pot operation, yielding the final product after a single purification step. acs.orgnih.gov This approach significantly streamlines the synthesis of the complex yohimbane core.

Semisynthetic Modifications and Analog Generation

The most direct route to this compound involves the semisynthesis from yohimbine, which is readily available from natural sources like the bark of the Pausinystalia johimbe tree. reddit.com

The primary transformation is the selective methylation of the indole (B1671886) nitrogen (N1 position). This is typically achieved by treating yohimbine with a methylating agent, such as methyl iodide, in the presence of a suitable base. The indole NH is acidic and can be deprotonated to form an indolide anion, which then acts as a nucleophile to attack the methylating agent.

Table 1: Key Reagents in the N1-Methylation of Yohimbine

| Reagent | Role |

| Yohimbine | Starting Material |

| Methyl Iodide (CH₃I) | Methylating Agent |

| Base (e.g., NaH, K₂CO₃) | Deprotonating Agent |

| Solvent (e.g., DMF, THF) | Reaction Medium |

Once synthesized, this compound can serve as a scaffold for further chemical modifications to generate novel derivatives with potentially altered biological activities.

Derivatization Strategies at Specific Positions (e.g., C-3, 17α-O)

While specific examples of derivatizing this compound at the C-3 and 17α-O positions are not extensively documented in readily available literature, the general chemistry of the yohimbine scaffold provides insights into potential modifications.

C-3 Position: The stereocenter at C-3 is crucial for the biological activity of yohimbine and its analogues. Modification at this position is challenging without disrupting the core structure. However, strategies involving the opening and re-closing of the C-ring could potentially allow for the introduction of different substituents at or near this position.

17α-O Position: The hydroxyl group at the 17α-position is a prime site for derivatization. Standard esterification or etherification reactions can be employed to introduce a variety of functional groups. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters.

Table 2: Potential Derivatization Reactions at the 17α-O Position

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl Chloride/Anhydride, Base | 17α-O-Acyl derivative |

| Etherification | Alkyl Halide, Base | 17α-O-Alkyl derivative |

Creation of Novel Yohimbine Derivatives

The yohimbine scaffold, including its 1-methylated form, has been a template for the creation of novel derivatives through various synthetic strategies. A diversity-oriented synthesis approach has been used to generate libraries of yohimbine-like compounds. nih.govnih.gov This involves using a multicomponent assembly process followed by cycloaddition to create β-carboline intermediates that can be further diversified through cross-coupling reactions and N-derivatizations. nih.govnih.gov

Modular synthetic approaches have also been developed to create structurally unique analogues. acs.org For instance, a transition-metal-catalyzed decarboxylative allylation coupled with an intramolecular Diels-Alder cycloaddition has been used to generate "conformationally liberated" yohimbine analogues where the C-ring ethylene (B1197577) linker is absent. acs.org These strategies, while not explicitly starting from this compound, demonstrate the potential for significant structural modifications of the yohimbane core, which could be applied to its N1-methylated counterpart to generate novel derivatives for biological evaluation.

Molecular Pharmacology of 1 Methylyohimbine

Receptor Binding Kinetics and Thermodynamics

Receptor binding kinetics and thermodynamics describe the rate and energy of the interaction between a ligand, such as 1-Methylyohimbine, and its receptor. Key parameters include the rates of association (k-on) and dissociation (k-off), the equilibrium dissociation constant (Kd), the inhibitor constant (Ki), and the maximum receptor density (Bmax). turkupetcentre.net These values collectively define a ligand's affinity, selectivity, and the characteristics of the receptor population in a given tissue. Understanding these parameters is crucial for predicting a compound's pharmacological effect.

Radioligand binding assays are a powerful and highly sensitive technique used to quantify drug-receptor interactions. oncodesign-services.com The method involves using a ligand that has been labeled with a radioactive isotope, most commonly tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). This radioligand binds to the receptor of interest, and the amount of binding can be measured with high precision using a scintillation counter. oncodesign-services.com

While direct studies using tritiated this compound are not widely documented, the properties of this compound are typically determined using a well-characterized radiolabeled antagonist for the target receptor, such as [3H]yohimbine or its diastereomer, [3H]rauwolscine. nih.govnih.gov In this experimental setup, membrane preparations from cells or tissues expressing the target receptor are incubated with the radioligand, allowing the binding to reach equilibrium. The bound radioligand is then separated from the unbound (free) radioligand, typically by rapid filtration, and the radioactivity of the bound complex is measured. revvity.com

Saturation binding experiments are performed to determine the total density of specific receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. turkupetcentre.net In this type of assay, membrane preparations are incubated with increasing concentrations of the radioligand until all the receptors are occupied, or saturated.

Receptor Density (Bmax): This represents the maximum number of binding sites. It is a measure of the total concentration of receptors in the tissue, typically expressed as femtomoles (fmol) of receptor per milligram (mg) of protein. turkupetcentre.netnih.gov

Equilibrium Dissociation Constant (Kd): This is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's binding affinity; a lower Kd value signifies a higher affinity. turkupetcentre.netnih.gov

Studies using the antagonist radioligand [3H]yohimbine have characterized α2-adrenergic receptors in various tissues. For instance, in neonatal rat lung membranes, a Bmax of 304 fmol/mg of protein and a Kd of 1.53 nM were calculated for [3H]yohimbine. nih.gov In purified human platelet membranes, [3H]yohimbine binding was characterized by a Bmax of 507 fmol/mg and a Kd of 6.2 nM. nih.gov

| Radioligand | Tissue/Cell Preparation | Bmax (fmol/mg protein) | Kd (nM) | Source |

|---|---|---|---|---|

| [3H]yohimbine | Neonatal Rat Lung | 304 | 1.53 | nih.gov |

| [3H]yohimbine | Human Platelet Membranes (Purified) | 507 | 6.2 | nih.gov |

| [3H]yohimbine | Human Adipocyte Membranes | 463 | 2.1 | nih.gov |

| [3H]rauwolscine | Bovine Cerebral Cortex | 160 | 2.5 | nih.gov |

Competition binding assays are used to determine the binding affinity of an unlabeled compound (the "competitor"), such as this compound. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug. The unlabeled compound competes with the radioligand for binding to the receptor sites.

The data from these assays are used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value is then used to calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation. The Ki is an intrinsic measure of the affinity of the unlabeled competitor for the receptor and is more useful than the IC50 because it is not dependent on the concentration of the radioligand used in the assay. nih.gov A lower Ki value indicates a higher binding affinity.

Yohimbine (B192690) and its analogs exert their effects primarily by interacting with G protein-coupled receptors (GPCRs), specifically the α2-adrenergic receptors. nih.gov GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. The α2-adrenergic receptors are key players in the central and peripheral nervous systems, where they typically act as inhibitory presynaptic autoreceptors to regulate the release of neurotransmitters like norepinephrine (B1679862). nih.gov

There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C. While these subtypes share significant homology, they exhibit distinct pharmacological profiles and tissue distribution. A compound's selectivity for a particular subtype is determined by comparing its binding affinity (Ki) across the different subtypes. High selectivity can lead to more targeted therapeutic effects with fewer side effects.

| Compound | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) | Source |

|---|---|---|---|---|

| Yohimbine | 1.4 | 7.1 | 0.88 | nih.gov |

The chemical structure of yohimbine can be modified to create analogs with altered binding affinities and selectivities. Studying these analogs provides valuable structure-activity relationship (SAR) data, which can guide the design of new compounds with improved pharmacological properties. For example, rauwolscine (B89727) (also known as α-yohimbine) is a stereoisomer of yohimbine and also functions as a potent α2-adrenergic antagonist. nih.gov

Research into novel yohimbine derivatives has identified compounds with significantly enhanced selectivity. For instance, an amino ester derivative of yohimbic acid, referred to as compound 4n, demonstrated a 25-fold higher selectivity for the α2A subtype over the α2B subtype when compared to yohimbine. nih.gov Such comparisons are vital for developing pharmacological tools that can selectively target one receptor subtype to dissect its specific physiological roles.

| Compound | Receptor Subtype | Binding Affinity (pKi) | Selectivity Index (ADRA2B/ADRA2A) | Source |

|---|---|---|---|---|

| Yohimbine | ADRA2A | 8.5 | 9.3 | nih.gov |

| ADRA2B | 7.5 | |||

| ADRA2C | 8.7 | N/A | nih.gov | |

| Compound 4n (Analog) | ADRA2A | 8.6 | 226 | nih.gov |

| ADRA2B | 6.2 | |||

| ADRA2C | 8.2 | N/A | nih.gov |

*pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity. The Selectivity Index is the ratio of Ki values (Ki for ADRA2B / Ki for ADRA2A), where a higher number indicates greater selectivity for the ADRA2A subtype.

G Protein-Coupled Receptor (GPCR) Interactions[10],[11],[9],

Molecular Mechanisms of Action in Cellular Systems

The interaction of this compound with its molecular targets, primarily the α2-adrenergic receptors, initiates a cascade of intracellular events. Understanding these molecular mechanisms provides insight into its pharmacological profile at a cellular level.

Investigation of Intracellular Signaling Pathway Modulation

As an antagonist of α2-adrenergic receptors, this compound fundamentally modulates signaling pathways that are typically suppressed by α2-agonist activity. The canonical pathway for α2-adrenoceptors involves coupling to Gi/o proteins. Activation of these G-proteins by endogenous agonists like norepinephrine leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of protein kinase A (PKA). By blocking the α2-receptor, this compound prevents this inhibitory effect, leading to a disinhibition of the adenylyl cyclase pathway and a resultant increase in intracellular cAMP levels.

Beyond the canonical cAMP pathway, research into the parent compound, yohimbine, reveals modulation of other significant signaling cascades. For instance, yohimbine has been shown to suppress the proliferation of vascular smooth muscle cells (VSMCs) stimulated by platelet-derived growth factor (PDGF)-BB. mdpi.com This inhibitory effect is achieved by downregulating the Phospholipase Cγ1 (PLCγ1) signaling pathway, a critical route for cell growth and proliferation. mdpi.com Although this study focused on yohimbine, the structural similarity of this compound suggests it may exert influence over similar intracellular signaling networks. The modulation of such pathways, which are central to cellular processes like proliferation, differentiation, and metabolism, underscores the compound's complex pharmacological actions. mdpi.com

The activation and inhibition of various signaling pathways can be investigated using techniques like western blotting to detect the phosphorylation status of key proteins within a cascade. nih.gov For example, antagonism of α2-receptors could be expected to alter the phosphorylation state of downstream effectors in the Akt, ERK½, and mTOR pathways, which are pivotal in regulating protein synthesis and cell growth. mdpi.com

Ligand-Induced Conformational Changes in Receptors

The binding of a ligand to a G-protein-coupled receptor (GPCR), such as the α2-adrenoceptor, is not a simple lock-and-key interaction but a dynamic process that induces or stabilizes distinct conformational states of the receptor. nih.gov These conformational rearrangements are the physical basis for the transmission of the signal across the cell membrane. nih.gov When an agonist binds, it typically stabilizes a receptor conformation that allows for efficient coupling to and activation of intracellular G-proteins. nih.gov

Conversely, an antagonist like this compound binds to the receptor but fails to induce the specific conformational shift required for G-protein activation. Instead, it may stabilize an inactive conformation or simply occupy the binding site, thereby preventing the binding of activating agonists. It is now understood that different ligands can induce subtly different receptor conformations, which can lead to functionally selective or biased signaling, where a receptor preferentially signals through one of several possible downstream pathways.

Studies on other GPCRs, such as the β-adrenergic and metabotropic glutamate (B1630785) receptors, have utilized advanced biophysical techniques like Luminescence Resonance Energy Transfer (LRET) and single-molecule FRET (smFRET) to measure these dynamic changes in real-time. nih.govyoutube.com These methods can track the movement of different receptor domains, such as the transmembrane helices and intracellular loops, upon ligand binding. nih.gov For example, agonist binding often leads to an outward movement of the cytoplasmic ends of transmembrane helices 5 and 6, creating a binding site for the G-protein. nih.gov While specific structural studies detailing the precise conformational state of the α2-adrenoceptor when bound to this compound are not extensively documented, the general principles of GPCR antagonism apply. The N1-methyl group of this compound, compared to the N1-hydrogen of yohimbine, would subtly alter the interaction profile within the ligand-binding pocket, potentially influencing the stabilized receptor conformation and contributing to any differences in receptor subtype selectivity or affinity.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. drugdesign.org Through the systematic modification of a lead compound, researchers can identify key chemical features, or pharmacophores, responsible for its pharmacological effects and optimize them to enhance potency, selectivity, or metabolic properties.

Systematic Exploration of Structural Substituents

The yohimbine scaffold has been the subject of numerous SAR studies to improve its affinity and selectivity for various receptors. The methylation at the N1 position, which distinguishes this compound from yohimbine, is a key structural modification. Studies on other heterocyclic compounds, such as methylxanthines, have demonstrated that a 1-methyl group can be pivotal for receptor affinity. semanticscholar.org This suggests that the N1-methyl group on this compound plays a significant role in its interaction with the α2-adrenoceptor binding site.

Further SAR studies on yohimbine analogs have explored modifications at other positions. For example, a study of yohimbic acid derivatives involved converting the methyl ester at the C16 position into a series of amino esters. This systematic exploration revealed that these modifications could dramatically alter receptor selectivity. As shown in the table below, the introduction of specific amino ester side chains led to compounds with significantly enhanced selectivity for the ADRA2A subtype over ADRA1A and ADRA2B receptors, compared to the parent compound yohimbine. nih.gov

| Compound | Modification | ADRA2A Antagonism (% Inhibition) | ADRA1A Antagonism (% Inhibition) | Reference |

|---|---|---|---|---|

| Yohimbine | - | 98.7 ± 1.1 | 50.6 ± 4.5 | nih.gov |

| 4n | Amino ester derivative of yohimbic acid | 99.2 ± 0.6 | 1.5 ± 1.2 | nih.gov |

Another approach involved creating tethered yohimbine analogs to probe the requirements for receptor subtype selectivity. These studies demonstrated that even in the absence of a second yohimbine pharmacophore, the nature of the tether group itself could confer high selectivity for the α2C-adrenoceptor subtype over the α2A and α2B subtypes. nih.gov This highlights that systematic changes to almost any part of the molecule can have profound effects on its pharmacological profile. nih.gov

Predictive Modeling for Enhanced Receptor Affinity

In modern drug discovery, SAR data is often used to build computational, predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling is a technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of more potent and selective compounds. mdpi.com

A typical QSAR study involves calculating a set of molecular descriptors for each analog. These can include physicochemical properties like lipophilicity (logP), electronic properties (e.g., HOMO/LUMO energies), and steric or topological descriptors (e.g., molecular volume, polar surface area). mdpi.com Statistical methods are then employed to build a model that relates these descriptors to the measured receptor affinity (e.g., Ki or IC50 values).

While specific predictive models for this compound analogs are not widely published, the principles of this approach are broadly applicable. For instance, a model could be developed for a series of N1-substituted yohimbine analogs to determine the optimal size, electronics, and hydrophobicity of the substituent for maximal α2-adrenoceptor affinity or selectivity. Advanced methods, such as those combining machine learning with 3D structural information from the receptor, can further enhance prediction accuracy and provide deeper insights into the specific molecular interactions that govern binding. nih.gov Such models represent a powerful tool for rationally designing the next generation of yohimbine-based ligands.

Preclinical in Vitro Investigations of 1 Methylyohimbine

Cell-Based Pharmacological Assays

Cell-based assays are instrumental in determining the functional activity of a compound at specific biological targets in a controlled cellular environment. These assays can reveal whether a compound acts as an agonist, antagonist, or modulator of a receptor, and can quantify its effects on cellular responses.

To date, specific receptor functional assay data for 1-methylyohimbine in engineered cell lines are not extensively available in peer-reviewed literature. However, based on the well-documented pharmacology of its parent compound, yohimbine (B192690), it is hypothesized that this compound's primary targets are adrenoceptors and serotonin (B10506) receptors.

Yohimbine is a potent antagonist of α2-adrenergic receptors and also interacts with various other monoaminergic receptors. nih.govtandfonline.com It displays a binding affinity order of α2-NE > 5HT-1A > 5HT-1B > 5HT-1D > D3 > D2 receptors. tandfonline.com Functional assays using engineered cell lines expressing these specific human receptor subtypes would be essential to characterize the binding affinity and functional activity (antagonism or agonism) of this compound.

A study on yohimbine and its analogs demonstrated varying affinities for α1- and α2-adrenoceptors. nih.gov For instance, yohimbine showed high selectivity for the α2-adrenoceptor subtype. nih.gov It is plausible that the addition of a methyl group at the 1-position of the yohimbine scaffold could alter its affinity and selectivity profile for these receptors.

Future research should focus on conducting radioligand binding assays and functional assays (e.g., cAMP accumulation assays for Gαi-coupled receptors like α2-adrenoceptors and 5-HT1A receptors) in HEK293 or CHO cell lines stably expressing these human receptors. Such studies would generate crucial data on the potency (Ki or IC50 values) and efficacy of this compound.

Table 1: Receptor Binding Affinities of Yohimbine (Parent Compound)

| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |

| α2-Adrenergic Receptor | Porcine | Binding | [3H]Clonidine | 4.4 | |

| α2A-Adrenergic Receptor | Human | Binding | [3H]Rauwolscine | - | nih.gov |

| α2B-Adrenergic Receptor | Human | Binding | [3H]Rauwolscine | - | nih.gov |

| α2C-Adrenergic Receptor | Human | Binding | [3H]Rauwolscine | - | nih.gov |

| α1-Adrenergic Receptor | Calf | Binding | [3H]Prazosin | 220 | |

| 5-HT1A Receptor | - | - | - | - | tandfonline.com |

| 5-HT1B Receptor | - | - | - | - | tandfonline.com |

This table presents data for the parent compound yohimbine and is intended to provide a comparative baseline for potential studies on this compound. The affinity of yohimbine for 5-HT receptors is noted, but specific Ki values from the provided sources were not detailed.

There is currently a lack of published data specifically investigating the effects of this compound on ion channel modulation or its direct enzymatic activity in cellular models.

The modulation of ion channels is a critical aspect of cellular function, and many pharmacologically active compounds exert their effects through this mechanism. nih.gov Future studies could employ techniques such as patch-clamp electrophysiology in various cell types to assess whether this compound modulates the activity of key ion channels, such as voltage-gated calcium, sodium, or potassium channels.

Similarly, the direct impact of this compound on intracellular enzymatic activity is an area that warrants investigation. High-throughput screening using cell lysates or purified enzymes could reveal potential interactions with key signaling enzymes. For example, yohimbine has been shown to influence nitric oxide (NO) generation, which involves enzymatic pathways. tandfonline.com

Biochemical Pathway Analysis in Model Systems

Understanding how a compound interacts with specific components of biochemical pathways is essential for elucidating its mechanism of action at a molecular level.

Specific studies on the inhibitory or activatory effects of this compound on isolated enzymes are not currently available in the public domain. The principles of enzyme inhibition are well-established, and assessing a compound's effect on enzyme kinetics is a standard part of preclinical evaluation. nih.govnih.gov

Given the structural similarity of this compound to other indole (B1671886) alkaloids, potential targets for investigation could include enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). While yohimbine itself is not primarily known as a potent inhibitor of these enzymes, structural modifications can significantly alter pharmacological activity. For example, some indole alkaloids, like harmine, are potent inhibitors of MAO-A. nih.gov

Future research should involve in vitro enzyme assays to determine if this compound can inhibit or activate key enzymes, and to characterize the nature of any interaction (e.g., competitive, non-competitive, or mixed inhibition). youtube.com

There is no specific research detailing the molecular interactions of this compound with biological macromolecules. The study of such interactions is fundamental to understanding the structural basis of a compound's activity. nih.gov Computational methods, such as molecular docking, could be employed to predict the binding mode and affinity of this compound within the binding pockets of its putative receptor targets, such as the α2-adrenergic and serotonin receptors. These in silico approaches can provide valuable insights to guide further experimental studies. nih.gov

For instance, understanding the specific amino acid residues within a receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the 1-methyl group and other moieties of the this compound molecule would be critical for explaining its pharmacological profile and for the rational design of new analogs with improved properties.

Metabolic Fate and Biotransformation Pathways of 1 Methylyohimbine

In Vitro Metabolite Identification and Profiling

In vitro methodologies are indispensable tools for identifying and characterizing the metabolites of xenobiotics, offering a controlled environment to study biotransformation reactions. tandfonline.com These techniques, which often utilize liver microsomes, hepatocytes, or microbial systems, provide insights into the metabolic soft spots of a molecule and help in comparing metabolic profiles across different species. tandfonline.comresearchgate.net

Microbial systems are frequently employed as predictive models for mammalian drug metabolism. researchgate.net Studies on the bioconversion of yohimbine (B192690) using various microorganisms can reveal potential metabolites that may also be formed in humans. For instance, microbial transformation of related alkaloids has been successfully demonstrated, showcasing the utility of microorganisms in generating hydroxylated and other metabolic derivatives. nih.govnih.gov

The metabolism of yohimbine in humans primarily involves hydroxylation, leading to the formation of active and inactive metabolites. europa.eu The two major metabolites identified are 10-hydroxy-yohimbine and the more active 11-hydroxy-yohimbine. europa.eu The formation of these hydroxylated derivatives is a key step in the clearance of yohimbine. europa.eu

Given the structural similarity, it is hypothesized that 1-methylyohimbine would undergo a similar metabolic fate. The primary routes of metabolism would likely involve hydroxylation at various positions on the yohimbane skeleton. The presence of the 1-methyl group might influence the regioselectivity of the hydroxylation reactions compared to yohimbine. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) would be essential for the detection and structural elucidation of these potential hydroxylated metabolites in in vitro systems. nih.gov

Table 1: Known Hydroxylated Metabolites of Yohimbine

| Metabolite | Description | Reference |

| 10-hydroxy-yohimbine | A less active metabolite of yohimbine. | europa.eu |

| 11-hydroxy-yohimbine | An active metabolite of yohimbine. | europa.eu |

This table is based on data for yohimbine and is presented as a predictive model for this compound metabolism.

Enzymatic Systems Governing this compound Metabolism

The biotransformation of drugs and other xenobiotics is predominantly carried out by a variety of enzymatic systems within the body, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism. nih.govmdpi.com

Extrapolating from this, it is highly probable that the metabolism of this compound is also governed by CYP enzymes. The addition of a methyl group at the 1-position could potentially alter its affinity for different CYP isoforms. It is crucial to conduct reaction phenotyping studies using a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for the metabolism of this compound. admescope.comresearchgate.net Such studies would clarify whether CYP2D6 and CYP3A4 are the primary enzymes involved or if other isoforms play a more significant role.

Table 2: Primary Enzymes Involved in Yohimbine Metabolism

| Enzyme | Role in Yohimbine Metabolism | Reference |

| CYP2D6 | Major enzyme in the formation of 11-hydroxy-yohimbine. | europa.eu |

| CYP3A4 | Contributes to the overall metabolism of yohimbine. | europa.eu |

This table is based on data for yohimbine and serves as a predictive framework for the enzymatic metabolism of this compound.

Understanding the reaction kinetics of drug metabolism, typically described by the Michaelis-Menten model, is fundamental for predicting a compound's in vivo behavior. libretexts.orgteachmephysiology.com This involves determining key parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (Vmax). libretexts.orgnih.gov These parameters provide insights into the efficiency and capacity of the enzymatic reaction. nih.gov

Currently, there is no published data on the reaction kinetics of this compound biotransformation. To determine the Km and Vmax for the metabolism of this compound by specific CYP isoforms, in vitro experiments using human liver microsomes or recombinant enzymes are necessary. nih.govmdpi.com Such studies would involve incubating varying concentrations of this compound with the enzyme source and measuring the rate of metabolite formation over time. mdpi.commdpi.com The resulting data would be crucial for developing pharmacokinetic models and for understanding how the 1-methyl substitution affects its metabolic rate compared to yohimbine.

Advanced Analytical Methodologies for 1 Methylyohimbine Research

High-Resolution Chromatographic Techniques

Chromatography is fundamental to the analysis of 1-Methylyohimbine, enabling its separation from a complex mixture of related alkaloids and other compounds. The choice of chromatographic technique is dictated by the analyte's properties and the research objective.

Gas Chromatography (GC) with Various Detectors (FID, MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com For less volatile compounds like this compound, derivatization is often necessary to increase their volatility for GC analysis. nih.gov This typically involves chemical modification of polar functional groups. nih.gov

GC coupled with a Flame Ionization Detector (FID) is a robust method for quantification, particularly when high sensitivity for carbon-containing compounds is required. notulaebotanicae.ro However, for unambiguous identification, coupling GC with a Mass Spectrometer (MS) is the gold standard. mdpi.com GC-MS provides not only retention time data but also mass spectra, which act as a chemical fingerprint for the compound. thermofisher.com In the analysis of indole (B1671886) alkaloids, GC-MS has been effectively used to separate and identify various compounds within a mixture. notulaebotanicae.ronih.govijpsr.inforesearchgate.net For yohimbine (B192690) alkaloids, including potentially this compound, a methyl silicone capillary column is often employed for separation. nih.gov

Table 1: Illustrative GC-MS Parameters for Indole Alkaloid Analysis

| Parameter | Value/Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C notulaebotanicae.ro |

| Oven Temperature Program | Ramped, e.g., 80°C to 300°C nih.gov |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Range | m/z 40-550 notulaebotanicae.ro |

This table presents typical parameters and is not specific to this compound.

High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. oup.com For the analysis of yohimbine and its analogs, reversed-phase HPLC is common, often utilizing a C18 column. researchgate.net

Different detectors can be coupled with HPLC for the analysis of this compound:

UV Detection: UV detectors are commonly used for the quantification of yohimbine alkaloids, typically monitoring at a wavelength around 220 nm or 280 nm. researchgate.netnih.gov

Fluorescence Detection: This method offers higher sensitivity and selectivity for naturally fluorescent compounds or those that can be derivatized with a fluorescent tag.

Mass Spectrometry (MS) Detection: HPLC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, allowing for both quantification and structural confirmation. pjps.pk This is particularly valuable for differentiating between isomeric compounds that may have similar retention times.

A study on yohimbine and its analogs highlighted the critical need for chromatographic separation due to the presence of numerous isomers with similar UV spectra and identical molecular weights.

Table 2: Example HPLC Method Parameters for Yohimbine Alkaloid Analysis

| Parameter | Value/Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) acetate (B1210297). researchgate.net |

| Flow Rate | Typically 0.5 - 1.0 mL/min researchgate.net |

| Detection | UV at ~270-280 nm or MS detection researchgate.net |

| Retention Time | Varies depending on specific conditions and the analyte. For yohimbine, retention times between 4 and 6 minutes have been reported under specific conditions. researchgate.net |

This table presents typical parameters and is not specific to this compound.

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC)

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) is a newer technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It offers several advantages over traditional HPLC, including faster analysis times and reduced organic solvent consumption. nih.gov SFC is particularly well-suited for the separation of chiral compounds and diastereomers. dntb.gov.uamdpi.com Given that yohimbine has several stereoisomers, UHPSFC presents a promising approach for the analysis of this compound and its related isomers. nih.gov The technique often employs polar stationary phases for the separation of alkaloids. nih.gov

Non-Aqueous Capillary Electrophoresis (NACE)

Non-Aqueous Capillary Electrophoresis (NACE) is a high-resolution separation technique that is particularly useful for the analysis of compounds that are soluble in organic solvents. nih.gov It has been successfully applied to the analysis of yohimbe-type alkaloids. nih.gov In a study comparing GC-MS and NACE for the analysis of yohimbine, both techniques were found to be effective, with NACE offering a different selectivity profile. nih.gov A typical NACE method for yohimbine involves a running buffer of methanol containing ammonium acetate and glacial acetic acid. nih.gov This technique has been shown to be a versatile tool for the analysis of a wide range of alkaloids in various plant extracts. nih.gov

Mass Spectrometry (MS) Applications for Characterization and Quantification

Mass spectrometry is an indispensable tool in the research of this compound, providing detailed information on its molecular weight and structure.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of a molecule and its fragments, which is crucial for the identification of unknown compounds and the confirmation of known structures. nih.gov UPLC coupled with QTOF-MS has been used to profile the indole alkaloids in yohimbe bark, leading to the characterization of numerous yohimbine-like alkaloids, including methylated species. nih.gov

The fragmentation pattern obtained from MS/MS experiments on a QTOF instrument provides valuable structural information. For yohimbine, characteristic fragment ions are observed, which can be used to identify related compounds like this compound. researchgate.net

Table 3: Key Mass Spectrometry Data for Yohimbine (as a proxy for this compound)

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 355 | Protonated molecule of yohimbine |

| Fragment Ion 1 | 212 | A characteristic fragment ion of yohimbine researchgate.net |

| Fragment Ion 2 | 144 | Another key fragment ion of yohimbine researchgate.net |

This data is for yohimbine and would be expected to be different for this compound due to the additional methyl group.

Triple Quadrupole Mass Spectrometry (QQQ-MS)

Triple Quadrupole Mass Spectrometry (QQQ-MS), often coupled with liquid chromatography (LC) as LC-MS/MS, is a powerful technique for quantitative analysis. It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the second quadrupole (q2, the collision cell), and then detecting a specific product ion in the third quadrupole (Q3). nih.gov This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing background interference and allowing for detection at very low concentrations. nih.goveuropa.eu

In the analysis of yohimbine alkaloids, LC-QQQ-MS is used for the reliable quantification of yohimbine and its analogs in various samples, including botanical extracts, dietary supplements, and plasma. nih.govnih.govthieme-connect.com For yohimbine, a common mass transition monitored is from the protonated molecule (precursor ion) at a mass-to-charge ratio (m/z) of 355 to a characteristic product ion at m/z 144. nih.gov

Given that this compound is a methylated derivative of yohimbine, its molecular weight is increased by the mass of a methyl group (CH₂), approximately 14 Da. Therefore, its protonated molecule would have an m/z of approximately 369. While the exact fragmentation pattern would need to be confirmed experimentally, it is probable that it would also yield the stable fragment at m/z 144, which is characteristic of the yohimbane skeleton. An LC-MS/MS method would offer excellent sensitivity, with limits of detection for related alkaloids reported to be below 0.1 ng/mL. thieme-connect.com

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Reference for Analog |

|---|---|---|---|

| Yohimbine | 355.19 | 144 | nih.gov |

| This compound | ~369.2 | ~144 (Predicted) | N/A |

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the direct, rapid analysis of solids, liquids, and gases with minimal to no sample preparation. The DART source generates a stream of heated, excited-state gas (typically helium or nitrogen) that interacts with the sample and atmospheric molecules to create ions. youtube.com This "soft" ionization method typically produces protonated molecules [M+H]⁺, resulting in simple mass spectra that are easy to interpret.

DART-MS is highly effective for the high-throughput screening of various chemicals, including pharmaceuticals, drugs of abuse, and natural products. bruker.com Its ability to provide data in seconds makes it a valuable tool for applications where speed is critical, such as in forensic investigations or quality control. youtube.combruker.com

While specific studies applying DART-MS to this compound were not identified, the technique is well-suited for this type of analysis. The compound could be rapidly detected directly from a sample surface, such as a plant extract or a formulated product. The resulting mass spectrum would be expected to show a dominant peak corresponding to the protonated molecule of this compound at m/z ~369.2. Coupling DART with a high-resolution mass spectrometer like a time-of-flight (TOF) instrument would provide accurate mass measurements, confirming the elemental composition of the detected ion.

Radiometric Assay Techniques for Ligand-Receptor Studies

Radiometric assays are a cornerstone of pharmacological research, providing a direct method to study the interactions between ligands and their biological targets, such as G protein-coupled receptors (GPCRs). nih.gov These assays utilize a radiolabeled version of a ligand (e.g., labeled with tritium (B154650), ³H, or iodine-125 (B85253), ¹²⁵I) to quantify binding events. researchgate.net By measuring the amount of radioactivity bound to a receptor preparation, researchers can determine key parameters like receptor density (Bmax) and ligand affinity (Kd). researchgate.net

Competition binding assays, where a radioligand competes with an unlabeled compound (like this compound), are used to determine the unlabeled compound's affinity (Ki) for the receptor. researchgate.net Yohimbine is a well-characterized antagonist with high affinity for α2-adrenergic receptors. nih.gov To understand the pharmacological profile of this compound, it would be essential to perform similar binding assays to determine its affinity and selectivity across a panel of different receptors.

| Receptor Target | Species | Ki (nM) | Reference |

|---|---|---|---|

| α2B-Adrenoceptor | Human | 7.2 | |

| α2-Adrenergic Receptor | Bovine | 3.6 | |

| 5-HT1A Receptor | Human | 503 | |

| α1A-Adrenoceptor | Human | 1057 |

Scintillation Proximity Assay (SPA) and Filter Binding Assays

Scintillation Proximity Assay (SPA) and filter binding assays are two primary methods for conducting the radiometric ligand-receptor studies described above.

Filter binding assays are a classic and robust method for measuring ligand-receptor interactions. In this technique, a mixture containing receptors and a radioligand is incubated to reach equilibrium. The mixture is then rapidly passed through a filter, typically made of glass fiber or nitrocellulose, which traps the receptor-ligand complexes while allowing the unbound radioligand to pass through. nih.gov The amount of radioactivity retained on the filter is then quantified using a scintillation counter, providing a direct measure of the bound ligand. nih.gov While effective, this method requires a separation step and can be labor-intensive. nih.gov

Scintillation Proximity Assay (SPA) is a more modern, homogeneous assay format that eliminates the need for a physical separation step. nih.govrevvity.com In an SPA, the receptors are immobilized onto microscopic beads that contain a scintillant. researchgate.net When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead for the energy from its radioactive decay to stimulate the scintillant, producing a light signal that can be detected. revvity.com Unbound radioligand in the solution is too far away to cause a signal. nih.gov This "mix and measure" format is highly amenable to automation and high-throughput screening, making it a powerful tool in drug discovery. researchgate.net

Advanced Spectroscopic Methods (e.g., UV-Vis, Spectrofluorometry in conjunction with separation techniques)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique often used in conjunction with separation methods like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). In an HPLC-UV system, compounds are first separated based on their physicochemical properties by the HPLC column and then detected as they pass through the UV-Vis detector, which measures their absorbance at specific wavelengths.

Indole alkaloids, including yohimbine, possess a characteristic chromophore that absorbs UV light. The UV spectrum of yohimbine typically shows two major absorption maxima (λmax), one around 221-228 nm and another at 281-289 nm. researchgate.netpjps.pk This spectral signature is useful for both identification and quantification. As this compound shares the same core indole alkaloid structure, it is expected to exhibit a very similar UV absorption profile. This allows for its detection and quantification in complex mixtures like plant extracts following chromatographic separation. researchgate.net

Spectrofluorometry is another highly sensitive detection method that could be applied. Many indole alkaloids are naturally fluorescent, and this property can be exploited for detection at even lower concentrations than UV absorbance. While specific spectrofluorometric studies on this compound are not prevalent in recent literature, older work notes the use of fluorimetric methods for yohimbine estimation. pjps.pk

| Solvent/Method | λmax (nm) | Reference |

|---|---|---|

| HPTLC Analysis | 221, 281, 358 (shoulder) | pjps.pk |

| Ethanol Solution | 228, 280, 289 | researchgate.net |

| Methanol and H₂SO₄ | 225, 282, 289 | researchgate.net |

| HPLC-UV | 220, 274 | researchgate.net |

Q & A

Basic Research Questions

Q. What are the key considerations for ensuring reproducibility in experimental studies involving 1-Methylyohimbine?

- Answer: To ensure reproducibility, researchers must provide exhaustive methodological details, including:

- Chemical specifications : Source, purity (e.g., ≥95% by HPLC), and batch numbers of this compound .

- Experimental protocols : Step-by-step synthesis or assay procedures, with deviations from standard methods explicitly noted .

- Instrumentation : Manufacturer details and calibration data for equipment (e.g., HPLC conditions, NMR parameters) .

- Data transparency : Raw data and statistical analysis workflows should be archived in supplementary materials .

Q. How can researchers effectively search existing literature on this compound's pharmacological properties?

- Answer: Use structured database queries combining:

- Chemical identifiers : CAS registry numbers, IUPAC names, and synonyms (e.g., "methyl yohimbine analog") .

- Concept separation : Isolate search terms into distinct components (e.g., "this compound AND pharmacokinetics NOT commercial") to refine results .

- Specialized databases : SciFinder, PubMed, and Reaxys for pharmacological data, prioritizing peer-reviewed journals over non-academic sources .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or weighing to avoid aerosol inhalation .

- Emergency procedures : Immediate decontamination with soap/water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in pharmacological data between in vitro and in vivo studies of this compound?

- Answer:

- Comparative analysis : Reconcile differences by evaluating assay conditions (e.g., buffer pH, cell lines) and in vivo metabolic factors (e.g., bioavailability, enzyme interactions) .

- Statistical rigor : Apply multivariate regression to identify confounding variables (e.g., dosing intervals, animal strain variability) .

- Model relevance : Validate in vitro systems against in vivo outcomes using parallel dose-response curves .

Q. What advanced analytical techniques are critical for confirming the structural identity and purity of synthesized this compound?

- Answer:

- Spectroscopic methods : High-resolution NMR (¹H/¹³C) for stereochemical confirmation; mass spectrometry for molecular weight validation .

- Chromatography : HPLC with UV/ELSD detection to quantify purity (>98%) and identify impurities .

- X-ray crystallography : Resolve absolute configuration if novel derivatives are synthesized .

Q. How can researchers design dose-response studies to elucidate this compound's receptor binding kinetics?

- Answer:

- Non-linear regression modeling : Fit data to Hill or Langmuir isotherms to estimate EC₅₀ and binding affinity (Kd) .

- Control groups : Include competitive antagonists (e.g., yohimbine) to validate receptor specificity .

- Temporal resolution : Use stopped-flow techniques or radioligand displacement assays for kinetic parameter estimation (kon/koff) .

Q. What are the best practices for integrating multi-omics data to study this compound's systemic effects?

- Answer:

- Data standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for transcriptomic/metabolomic datasets .

- Pathway analysis : Use tools like MetaboAnalyst or KEGG to map omics data onto biological networks .

- Metadata annotation : Document experimental conditions (e.g., dosing, sampling timepoints) to enable cross-study comparisons .

Methodological Frameworks

Q. How should researchers formulate hypotheses about this compound's mechanism of action using established frameworks?

- Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.